molecular formula C14H15NO3 B2871794 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one CAS No. 183014-87-1

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2871794
CAS No.: 183014-87-1
M. Wt: 245.278
InChI Key: KJGQWNWZTRSKJE-UHFFFAOYSA-N
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Description

“1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one” is a compound that was found to be produced by the human-derived Enterocloster strain when cultured anaerobically . The planar structure of this compound was determined using nuclear magnetic resonance and mass spectroscopy . The chirality of this compound was implied as S by comparing the optical rotation value of it with literature reports of the synthesized compounds .


Synthesis Analysis

The compound was identified using an ultraviolet (UV) profile-guided fractionation . An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .


Molecular Structure Analysis

The molecular formula of the compound is C11H11NO3 . The average mass is 205.210 Da and the monoisotopic mass is 205.073898 Da .


Chemical Reactions Analysis

The compound exhibited inhibition of nitric oxide (NO) production, demonstrating a 50% inhibitory activity (IC50) of 34 µm for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .


Physical and Chemical Properties Analysis

The compound has a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone . It is a 3-hydroxy-2-oxindole derivative .

Scientific Research Applications

Synthesis and Biological Activity

  • Isatin derivatives, including compounds structurally related to 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one, have been synthesized and shown to possess antibacterial and antifungal activities. These derivatives were also subject to molecular docking studies to predict interactions with enzymes (Bargavi et al., 2021).

Catalyst and Synthesis Techniques

  • A silver-catalyzed method was developed to create 1'-allylspiro[indene-1,2'-indolin]-3'-ones, a novel class of molecules that includes structures similar to this compound, indicating potential pharmacological applications (Mothe et al., 2014).
  • Microwave irradiation was used in a catalyst and solvent-free method to synthesize compounds related to this compound, highlighting a simplified and faster synthesis approach (Vuram et al., 2015).

Synthetic Applications and Methodologies

  • The FeCl3-catalyzed allylation of 3-hydroxy-2-oxindoles, a process closely related to the synthesis of this compound, has been developed to create a variety of 2-oxindoles with significant applications in alkaloid synthesis (Kinthada et al., 2017).

Novel Chemical Structures and Synthesis

  • Research on domino reactions, olefination, isomerization, and Claisen rearrangement followed by reductive cyclization was conducted to create hexahydropyrrolo[2,3-b]indoles, which are structurally related to this compound (Kawasaki et al., 2005).

Pharmaceutical Applications

  • A study focusing on the synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, which are structurally similar to this compound, demonstrated potential anticancer properties (Penthala et al., 2010).

Mechanism of Action

Target of Action

The primary target of 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one is the production of nitric oxide (NO) in murine macrophage cells . Nitric oxide plays a crucial role in various biological functions, including vasodilation, immune response, and neurotransmission.

Mode of Action

This compound acts as an inhibitor of nitric oxide production . It demonstrates a 50% inhibitory activity (IC 50) of 34 µM for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was found to be produced by the Enterocloster strain when cultured anaerobically This suggests that the production and activity of the compound could be influenced by the oxygen levels in the environment

Properties

IUPAC Name

3-hydroxy-3-(2-oxopropyl)-1-prop-2-enylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-8-15-12-7-5-4-6-11(12)14(18,13(15)17)9-10(2)16/h3-7,18H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGQWNWZTRSKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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